

Application Note: Analysis of 1-Nonadecanol Using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 1-Nonadecanol

Cat. No.: B074867

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Introduction

1-Nonadecanol is a long-chain saturated fatty alcohol with the chemical formula $\text{CH}_3(\text{CH}_2)_{18}\text{OH}$. As a long-chain alcohol, it finds applications in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the interpretation of the ^1H and ^{13}C NMR spectra of **1-nonadecanol**, including representative data, experimental protocols, and workflow diagrams.

Data Presentation

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for the ^1H and ^{13}C NMR spectra of **1-nonadecanol**. These are representative values, and slight variations may occur depending on the solvent and experimental conditions.

Table 1: ^1H NMR Spectral Data of **1-Nonadecanol** (Representative)

Protons	Chemical Shift (δ , ppm)	Splitting Pattern	Integration
CH ₃ (C19)	~ 0.88	Triplet (t)	3H
(CH ₂) ₁₆ (C3-C18)	~ 1.25	Broad singlet	32H
CH ₂ (C2)	~ 1.57	Quintet	2H
OH	~ 1.3 (variable)	Broad singlet	1H
CH ₂ -OH (C1)	~ 3.64	Triplet (t)	2H

Table 2: ¹³C NMR Spectral Data of **1-Nonadecanol** (Representative)

Carbon	Chemical Shift (δ , ppm)
C19 (CH ₃)	~ 14.1
C3-C16	~ 29.7
C17	~ 29.4
C2	~ 32.8
C18	~ 22.7
C1	~ 63.1

Interpretation of Spectra

¹H NMR Spectrum:

The ¹H NMR spectrum of **1-nonadecanol** is characterized by several distinct signals. The terminal methyl protons (C19) appear as a triplet at approximately 0.88 ppm due to coupling with the adjacent methylene protons. The large number of methylene groups in the long aliphatic chain (C3-C18) overlap to form a large, broad singlet around 1.25 ppm. The methylene protons at the C2 position, adjacent to the carbon bearing the hydroxyl group, appear as a quintet around 1.57 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent, but is expected around

1.3 ppm. The most downfield signal, a triplet at approximately 3.64 ppm, corresponds to the methylene protons directly attached to the oxygen atom (C1), deshielded by the electronegative oxygen.

¹³C NMR Spectrum:

In the ¹³C NMR spectrum, the carbon of the terminal methyl group (C19) resonates at the most upfield position, around 14.1 ppm. The carbons of the long methylene chain (C3-C16) are in very similar chemical environments and therefore overlap to produce an intense signal at approximately 29.7 ppm. The carbons at positions C2, C17, and C18 can often be resolved from the main methylene peak, appearing at approximately 32.8, 29.4, and 22.7 ppm, respectively. The carbon atom bonded to the hydroxyl group (C1) is the most deshielded and appears furthest downfield at about 63.1 ppm.

Experimental Protocols

1. NMR Sample Preparation

A standard protocol for preparing a sample of **1-nonadecanol** for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh 10-20 mg of **1-nonadecanol** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.^{[1][2]}
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.^[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
- **Dissolution:** Gently swirl or vortex the vial to ensure complete dissolution of the sample. Gentle heating may be applied if necessary.
- **Filtering:** To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.^[3]
- **Standard Addition (Optional):** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

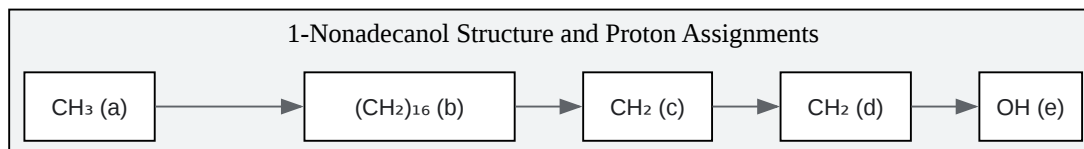
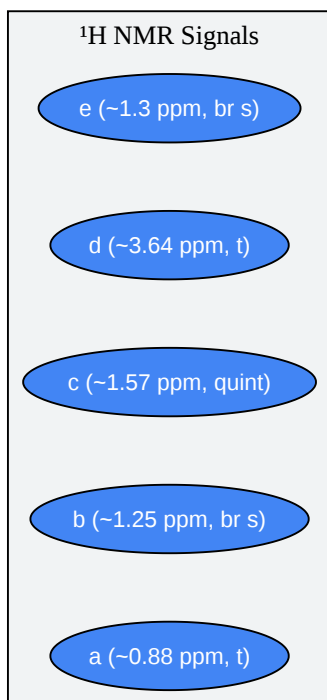
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Spectra Acquisition

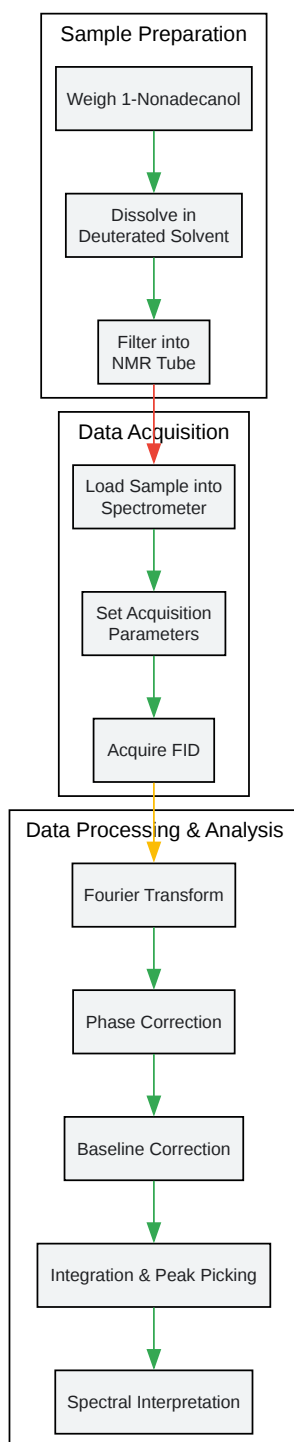
The following are general parameters for acquiring ^1H and ^{13}C NMR spectra. Instrument-specific parameters should be optimized for best results.

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-220 ppm.

Mandatory Visualizations



NMR Analysis Workflow



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